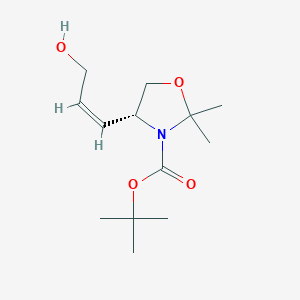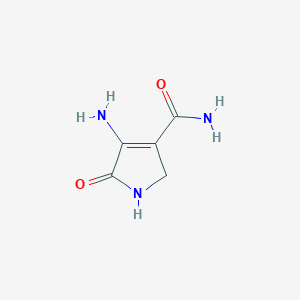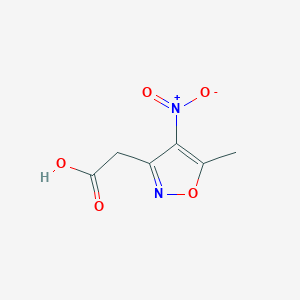
4-Isoxazolecarbonyl chloride, 5-(2-chloro-6-fluorophenyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride typically involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form an intermediate, which is then cyclized to produce the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the carbonyl chloride group with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is often used for reduction reactions.
Major Products
The major products formed from these reactions depend on the reagents used. For example, reacting with an amine can produce an amide derivative, while oxidation can yield a carboxylic acid .
Aplicaciones Científicas De Investigación
5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group . This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 3-(2-chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole
Uniqueness
5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
347186-83-8 |
|---|---|
Fórmula molecular |
C11H6Cl2FNO2 |
Peso molecular |
274.07 g/mol |
Nombre IUPAC |
5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H6Cl2FNO2/c1-5-8(11(13)16)10(17-15-5)9-6(12)3-2-4-7(9)14/h2-4H,1H3 |
Clave InChI |
VQTLITZRMKFGIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1C(=O)Cl)C2=C(C=CC=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


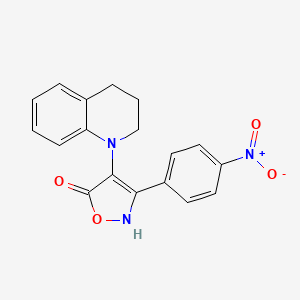

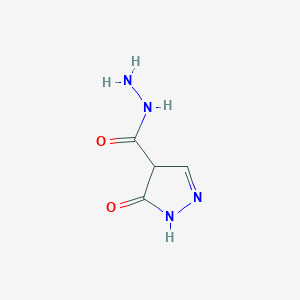
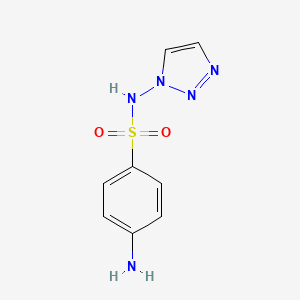
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
![7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)


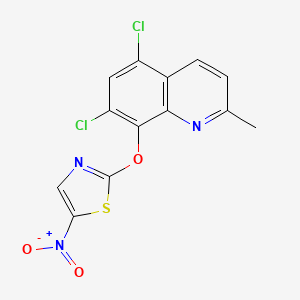
![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)

